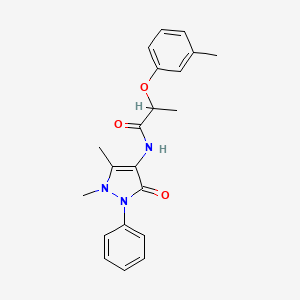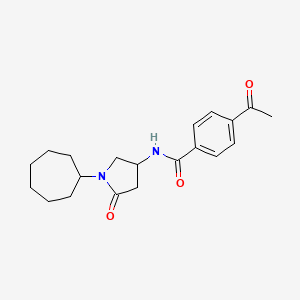
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride, also known as compound 13, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling and glucose homeostasis in the body.
作用机制
Compound 13 works by binding to the active site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Compound 13 has been shown to have several biochemical and physiological effects in the body. It can improve insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
One advantage of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its specificity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, one limitation of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
未来方向
There are several future directions for research on N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13. One area of interest is the development of more potent analogs of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 that can achieve the desired biological effects at lower concentrations. In addition, further studies are needed to determine the long-term safety and efficacy of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in animal models and humans. Finally, the potential use of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in combination with other drugs for the treatment of metabolic disorders and cancer should be explored.
合成方法
The synthesis of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with N-(tert-butoxycarbonyl)-beta-alanine to form the final product. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
Compound 13 has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 can lead to improved glucose uptake and insulin sensitivity in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3;/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGANPWRYWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)
![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)

![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![5-{[(4-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6134151.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)